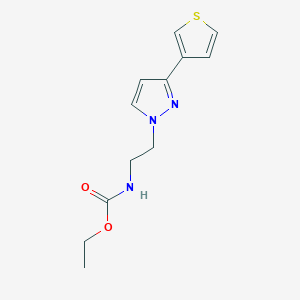

ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate

CAS No.: 2034235-65-7

Cat. No.: VC7338028

Molecular Formula: C12H15N3O2S

Molecular Weight: 265.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034235-65-7 |

|---|---|

| Molecular Formula | C12H15N3O2S |

| Molecular Weight | 265.33 |

| IUPAC Name | ethyl N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate |

| Standard InChI | InChI=1S/C12H15N3O2S/c1-2-17-12(16)13-5-7-15-6-3-11(14-15)10-4-8-18-9-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16) |

| Standard InChI Key | WHGGBVOGFCOEAT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NCCN1C=CC(=N1)C2=CSC=C2 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate reflects its three primary components:

-

A pyrazole ring (1H-pyrazol-1-yl) substituted at the 3-position with a thiophen-3-yl group.

-

An ethyl carbamate (-NHCOOCH2CH3) linked via a two-carbon chain (ethyl group).

The molecular formula is C11H13N3O2S, with a molecular weight of 267.31 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) .

Structural Characterization

Key structural features include:

-

Pyrazole-thiophene linkage: The thiophene ring attaches to the pyrazole at the 3-position, creating a planar conjugated system that enhances electronic delocalization .

-

Carbamate side chain: The ethyl carbamate group introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H13N3O2S |

| Molecular Weight | 267.31 g/mol |

| Hybridization | sp² (pyrazole, thiophene) |

| Conformation | Planar (pyrazole-thiophene core) |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of ethyl (2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate likely involves multi-step reactions, drawing from methodologies used for analogous pyrazole-carbamates :

-

Pyrazole Formation:

-

A Knorr-type synthesis could assemble the pyrazole ring by cyclizing hydrazines with 1,3-diketones. For example, reacting thiophene-3-carbaldehyde with hydrazine hydrate forms the thiophene-substituted pyrazole core .

-

Alternative routes include 1,3-dipolar cycloadditions between alkynes and nitrile imines .

-

-

Carbamate Introduction:

-

The ethyl carbamate group is introduced via nucleophilic substitution. Treating 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the target compound.

-

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiophene-3-carbaldehyde, hydrazine, EtOH, Δ | 65–75% |

| 2 | Ethyl chloroformate, Et3N, DCM, 0°C | 80–85% |

Physicochemical Properties

Solubility and Stability

-

Solubility: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL) .

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments due to the carbamate group.

Spectroscopic Data

-

IR Spectroscopy:

-

NMR Spectroscopy:

Biological Activity and Applications

Material Science Applications

The conjugated system enables use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume